4-Bromo-3,6-difluoro-2-nitrophenol
Description
Significance of Substituted Phenolic Compounds in Chemical Research
Substituted phenolic compounds are a cornerstone of chemical research due to their versatile nature and wide-ranging applications. wisdomlib.orgnumberanalytics.com Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, can be modified with various functional groups, leading to a vast array of derivatives with unique properties. numberanalytics.comresearchgate.net These compounds serve as crucial starting materials and intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. wisdomlib.org
The substituents on the phenolic ring play a critical role in determining the compound's reactivity. researchgate.net For instance, electron-withdrawing groups, such as nitro groups, can increase the acidity of the phenolic proton, while both electron-donating and electron-withdrawing groups can influence the regioselectivity of further chemical transformations. The interplay of these substituent effects allows chemists to fine-tune the chemical behavior of phenolic compounds for specific research objectives. researchgate.net
Overview of the Specific Compound: 4-Bromo-3,6-difluoro-2-nitrophenol
This compound is a specific example of a halogenated nitrophenol. Its structure features a phenol (B47542) ring with a bromine atom at the 4-position, fluorine atoms at the 3- and 6-positions, and a nitro group at the 2-position. This particular arrangement of substituents imparts a unique set of chemical and physical properties to the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₂BrF₂NO₃ |
| Molecular Weight | 254.98 g/mol |
| Appearance | Not specified in available search results |
| Melting Point | Not specified in available search results |
| Boiling Point | Not specified in available search results |
| CAS Number | 1000340-91-8 |
Research Objectives and Scope for this compound
The primary research interest in this compound lies in its potential as a building block in organic synthesis. The presence of multiple reactive sites—the phenolic hydroxyl group, the nitro group, and the halogen substituents—makes it a versatile precursor for creating more complex and potentially bioactive molecules.
Research efforts involving this compound could focus on several key areas:
Synthesis and Derivatization: Developing efficient synthetic routes to this compound and exploring its reactivity to create a library of novel derivatives.
Medicinal Chemistry: Investigating the potential of its derivatives as therapeutic agents. Halogenated and nitrated phenols have been explored for various biological activities.
Materials Science: Exploring the use of this compound or its derivatives in the development of new materials, such as polymers or liquid crystals, where the specific electronic and steric properties of the molecule could be advantageous.
The scope of research is currently centered on fundamental organic synthesis and the exploration of its utility as a chemical intermediate.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3,6-difluoro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO3/c7-2-1-3(8)6(11)5(4(2)9)10(12)13/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHYBKFWYLJZJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Bromo 3,6 Difluoro 2 Nitrophenol
Retrosynthetic Analysis of 4-Bromo-3,6-difluoro-2-nitrophenol
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections and functional group interconversions (FGI). lkouniv.ac.inamazonaws.com This backward-looking approach is instrumental in designing a viable synthetic pathway.
Disconnection Approaches for Polyhalogenated Nitrophenols
For a molecule such as this compound, several disconnection strategies can be envisioned. The primary disconnections would target the carbon-nitro and carbon-halogen bonds, as these represent common bond-forming reactions in aromatic chemistry.
A primary disconnection involves breaking the C-NO₂ bond, which corresponds to an electrophilic aromatic substitution (nitration) in the forward synthesis. This leads to 4-bromo-3,6-difluorophenol as the immediate precursor. This is a logical first step as the hydroxyl group is a powerful activating group and ortho-, para-director, making the introduction of the nitro group feasible.
Another potential disconnection is at the C-Br bond, which would suggest a bromination reaction. This would identify 3,6-difluoro-2-nitrophenol as a key intermediate. However, the synthesis of this intermediate itself would require a regioselective nitration of 3,6-difluorophenol.
Functional group interconversion (FGI) is another powerful tool in retrosynthesis. lkouniv.ac.inyoutube.com For instance, the nitro group can be retrosynthetically converted to an amino group (–NH₂), which is a versatile functional group that can be introduced via reduction of a nitro group or can be a directing group in its own right. youtube.com This FGI approach would lead to 2-amino-4-bromo-3,6-difluorophenol (B1446198) . The amino group could then be diazotized and substituted to introduce other functionalities if needed, or it could be the result of a reduction in the forward synthesis.
Identification of Key Precursors and Synthetic Intermediates
Based on the disconnection approaches, a set of key precursors and synthetic intermediates can be identified. The most logical primary precursor is 4-bromo-3,6-difluorophenol . The synthesis of this intermediate would likely start from a more readily available difluorinated aromatic compound.
Further retrosynthetic analysis of 4-bromo-3,6-difluorophenol would involve disconnection of the C-Br and C-F bonds. A plausible route could start from 1,2,5-trifluorobenzene or a related difluoroaniline or difluorobromobenzene. For instance, the synthesis of related compounds like 4-bromo-2,6-difluorobenzonitrile (B47616) often starts from 3,5-difluorobromobenzene, highlighting a potential starting block for the target molecule's scaffold. google.com
The synthesis of 2-Bromo-3,4-difluoro-6-nitroaniline from 4,5-difluoro-2-nitroaniline (B1295537) further illustrates a common strategy of introducing substituents onto a pre-existing halogenated and nitrated aromatic ring. prepchem.com Applying this logic, a potential, albeit more complex, route to the target molecule could involve the manipulation of functional groups on a polysubstituted benzene (B151609) ring.
The following table outlines the key precursors and intermediates derived from the retrosynthetic analysis:
| Precursor/Intermediate | Retrosynthetic Origin |
| 4-Bromo-3,6-difluorophenol | C-NO₂ disconnection of the target molecule |
| 3,6-Difluoro-2-nitrophenol | C-Br disconnection of the target molecule |
| 1-Bromo-2,5-difluorobenzene | Potential starting material for 4-bromo-3,6-difluorophenol |
| 3,6-Difluorophenol | Potential starting material for 3,6-difluoro-2-nitrophenol |
Direct Synthesis Routes
The direct synthesis of this compound hinges on the regioselective introduction of a nitro group onto a pre-functionalized aromatic ring. The success of this approach is dictated by the directing effects of the existing substituents and the careful control of reaction conditions.
Regioselective Nitration of Halogenated Phenols
The nitration of halogenated phenols is a classic example of electrophilic aromatic substitution where the outcome is governed by the interplay of electronic and steric effects. The hydroxyl group is a strongly activating ortho-, para-director, while the halogen atoms (fluorine and bromine) are deactivating yet also ortho-, para-directing. wikipedia.orgulisboa.pt In the case of the precursor 4-bromo-3,6-difluorophenol, the hydroxyl group strongly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. libretexts.org The position para to the hydroxyl group is already occupied by the bromine atom. Therefore, nitration is expected to occur at one of the ortho positions (position 2 or 6). The fluorine atom at position 6 and the bromine atom at position 4 will exert steric hindrance and electronic deactivation, influencing the final position of the nitro group. The regioselectivity of the nitration is a critical challenge that needs to be overcome to favor the formation of the desired 2-nitro isomer. numberanalytics.com
The choice of nitrating agent and the reaction conditions are paramount in controlling the regioselectivity of the nitration process. numberanalytics.com A variety of nitrating systems have been developed to address the challenges of selectivity.
A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid". wikipedia.orgmasterorganicchemistry.com This system generates the highly reactive nitronium ion (NO₂⁺) in situ. numberanalytics.commasterorganicchemistry.com However, the high reactivity of this reagent can sometimes lead to a lack of selectivity and the formation of multiple isomers and over-nitrated byproducts. wikipedia.org The reaction temperature is a critical parameter; lower temperatures generally favor higher selectivity. numberanalytics.comnih.gov
Alternative nitrating agents can offer improved regioselectivity. numberanalytics.com Preformed nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻), can provide higher selectivity, and the choice of solvent can further influence the outcome. nih.gov Nitrations in polar solvents like nitromethane (B149229) have been shown to favor the formation of ortho-isomers in some systems. nih.gov Milder nitrating agents, such as dilute nitric acid or a combination of ammonium (B1175870) nitrate (B79036) (NH₄NO₃) and potassium hydrogen sulfate (B86663) (KHSO₄), have also been employed for the regioselective nitration of phenols, often favoring ortho-nitration. nih.govdergipark.org.tr
The following table summarizes the influence of different nitrating agents on the regioselectivity of phenol (B47542) nitration:
| Nitrating Agent | Typical Reaction Conditions | General Outcome/Selectivity |
| Mixed Acid (HNO₃/H₂SO₄) | Low to moderate temperatures | Can lead to mixtures of ortho and para isomers; selectivity is condition-dependent. wikipedia.orgnih.gov |
| Nitronium Tetrafluoroborate (NO₂⁺BF₄⁻) | Often used in organic solvents | Can offer higher regioselectivity; solvent choice is crucial. nih.gov |
| Dilute Nitric Acid | Often used with a catalyst or under specific conditions like sonication | Can favor ortho-nitration, especially with phase transfer catalysts. nih.gov |
| Ammonium Nitrate (NH₄NO₃) / Potassium Hydrogen Sulfate (KHSO₄) | Solid-state or in a solvent | Reported to be a regioselective method for ortho-nitration of phenols. dergipark.org.tr |
| Tetrabutylammonium Nitrate (TBAN) / Trifluoroacetic Anhydride (TFAA) | Non-acidic conditions | Shown to be highly regioselective in certain complex systems. nih.gov |
To further enhance the regioselectivity of nitration, various catalysts and surfactants have been investigated. These additives can influence the reaction pathway by complexing with the reactants or by altering the reaction environment.
Catalysts:
Phase Transfer Catalysts (PTCs): Tetrabutylammonium bromide (TBAB) has been used in conjunction with dilute nitric acid to promote the regioselective ortho-nitration of phenols. nih.gov The PTC facilitates the transfer of the nitrating species between phases, leading to enhanced reaction rates and selectivity.
Zeolites: These solid acid catalysts can offer shape selectivity, favoring the formation of a particular isomer based on the size and shape of their pores. rsc.org In some cases, zeolites have been shown to increase the para-selectivity in the nitration of substituted benzenes. rsc.org
Metal Salts: Certain metal salts, such as ammonium molybdate, potassium chromate, and sodium tungstate, have been used as catalysts for the regioselective nitration of aromatic compounds under mild acidic conditions, often with the assistance of ultrasound. scirp.org
Lewis Basic Catalysts: Selenoether catalysts have been shown to be highly effective in directing the ortho-chlorination of phenols, a related electrophilic aromatic substitution. nsf.gov While not directly reported for the nitration of the specific target molecule, this highlights the potential of Lewis basic catalysts to control regioselectivity.
Catalytic Antibodies: In biochemical approaches, catalytic antibodies have been developed that can induce regioselectivity in the nitration of phenol, favoring the formation of 2-nitrophenol (B165410). nih.gov
Surfactants:
The use of surfactants to create micellar environments can also influence the regioselectivity of chemical reactions. Sodium dodecylsulfate (SDS) has been used in an aqueous medium with dilute nitric acid to achieve highly regioselective nitration of aromatic compounds. rsc.org The orientation of the substrate within the micelle can dictate the position of electrophilic attack.
The table below provides an overview of the role of catalysts and surfactants in regioselective nitration:
| Type | Example | Mechanism of Action | Reported Selectivity |
| Phase Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Facilitates interphase transport of reactants. nih.gov | Favors ortho-nitration of phenols. nih.gov |
| Solid Acid Catalyst | Zeolites | Shape selectivity based on pore structure. rsc.org | Can enhance para-selectivity. rsc.org |
| Metal Salt Catalyst | Ammonium Molybdate | Catalyzes nitration under mild acidic conditions. scirp.org | High regioselectivity for various aromatic compounds. scirp.org |
| Surfactant | Sodium Dodecylsulfate (SDS) | Micellar catalysis, orienting the substrate. rsc.org | High regioselectivity in aqueous media. rsc.org |
Halogenation of Nitrophenolic Scaffolds
The introduction of halogen atoms onto a pre-existing nitrophenolic core is a direct and convergent approach to synthesizing polyhalogenated nitrophenols. The electronic nature of the phenol, with its activating hydroxyl group and deactivating nitro group, along with the existing fluorine atoms, dictates the regioselectivity of these halogenation reactions.
Bromination Strategies
The electrophilic bromination of nitrophenolic compounds is a well-established transformation. For a potential precursor like 3,6-difluoro-2-nitrophenol, direct bromination would be governed by the directing effects of the substituents. The hydroxyl group is a powerful ortho-, para-director, while the nitro and fluoro groups are deactivating and meta-directing (with fluorine also exhibiting a weaker ortho-, para-directing effect through resonance).
In analogous systems, such as the bromination of 2-nitrophenol, various brominating agents can be employed. A common method involves reacting the nitrophenol with a bromide source in the presence of an oxidant and an acid. chemicalbook.com For instance, the oxidative bromination of 2-nitrophenol can be achieved using a bromide salt, an oxidizing agent like hydrogen peroxide, and an acid catalyst. chemicalbook.com Radical bromination, often employing N-Bromosuccinimide (NBS), is another viable strategy, particularly for targeting specific positions under controlled conditions. youtube.com The choice of solvent and catalyst is crucial to control the regioselectivity and prevent the formation of undesired isomers.
Table 1: Comparison of Bromination Reagents for Phenolic Compounds
| Reagent | Typical Conditions | Selectivity Profile |
|---|---|---|
| Br₂ in Acetic Acid | Room temperature | Generally favors positions activated by the hydroxyl group. |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or light | Can offer different selectivity, often useful for benzylic positions but also used for aromatic bromination. youtube.com |
| H₂O₂ / HBr | Aqueous or alcoholic solvent | A greener alternative for electrophilic bromination. nih.gov |
Fluorination Methodologies
Introducing a fluorine atom onto a bromo-nitrophenolic scaffold presents a significant challenge due to the high reactivity of many fluorinating agents. Direct fluorination of aromatic rings is less common than chlorination or bromination. libretexts.org Modern methods often rely on electrophilic fluorinating agents, which are safer and more selective than elemental fluorine. dur.ac.ukrsc.org
Reagents like Selectfluor® (F-TEDA-BF₄) are widely used for the electrophilic fluorination of electron-rich aromatic systems and have been successfully employed in the fluorination of various nitro and nitrile compounds. dur.ac.ukresearchgate.net The reaction typically proceeds by activating the substrate, sometimes through deprotonation, to facilitate the attack on the electrophilic fluorine source. researchgate.net Another advanced strategy involves the photocatalytic fluorination of C-H bonds, which can provide high selectivity for complex molecules. brittonsfu.com
Multi-step Synthetic Pathways
Constructing this compound often requires a more controlled, multi-step approach to ensure the correct placement of each substituent. These pathways involve the sequential introduction of the halogen and nitro groups or the chemical transformation of existing functional groups.
Sequential Halogenation and Nitration
A logical multi-step synthesis involves starting with a simpler, halogenated phenol and introducing the nitro group at a later stage. One plausible pathway begins with a difluorophenol, followed by nitration and then bromination, or nitration of a bromodifluorophenol.
Nitration of a Difluorophenol: The synthesis could commence with a commercially available difluorophenol. For example, the nitration of 2,4-difluorophenol (B48109) to produce 2,4-difluoro-6-nitrophenol (B146620) is documented. This reaction can be carried out using isopropyl nitrate and sulfuric acid in dichloromethane, achieving high ortho-selectivity.
Bromination of a Difluoronitrophenol: The resulting difluoronitrophenol intermediate could then be subjected to electrophilic bromination as described in section 2.2.2.1. The positions of the existing substituents would guide the incoming bromine atom.
Nitration of a Bromodifluorobenzene: Alternatively, a precursor like 1-bromo-2,4-difluorobenzene (B57218) can be nitrated using a mixture of nitric and sulfuric acid to yield 1-bromo-2,4-difluoro-5-nitrobenzene. chemicalbook.com Subsequent conversion of this intermediate to the target phenol would be required.
Table 2: Example of a Sequential Synthesis Step
| Starting Material | Reagents | Intermediate Product | Yield | Reference |
|---|---|---|---|---|
| 2,4-Difluorophenol | Isopropyl nitrate, H₂SO₄, CH₂Cl₂ | 2,4-Difluoro-6-nitrophenol | 83% |
Functional Group Interconversion Strategies
Functional group interconversion (FGI) provides alternative routes to the target molecule by modifying existing functional groups on a pre-assembled aromatic core. vanderbilt.edu This strategy can be particularly useful if a desired starting material is unavailable or if direct functionalization proves difficult.
A key FGI strategy could involve the conversion of an amino group into a hydroxyl group. For instance, if a molecule like 4-Bromo-3,6-difluoro-2-nitroaniline were available, it could be converted to the target phenol. This transformation is typically achieved via a two-step Sandmeyer-type reaction:
Diazotization: The primary aromatic amine is treated with a nitrite (B80452) source (e.g., sodium nitrite) in a strong acid (e.g., sulfuric acid) at low temperatures to form a diazonium salt.
Hydrolysis: The resulting diazonium salt is then gently heated in water, which hydrolyzes the diazonium group to a hydroxyl group, releasing nitrogen gas.
This approach bypasses the challenges of direct hydroxylation and can provide a clean conversion to the desired phenolic compound. nih.gov
Advanced Synthetic Techniques for Complex Organic Molecules
The synthesis of highly substituted and complex organic molecules like this compound benefits from modern and advanced synthetic techniques that offer improved efficiency, selectivity, and scalability. oregonstate.edunumberanalytics.com
Catalytic Cross-Coupling Reactions: Although not a direct route to the phenol itself, modern palladium-catalyzed cross-coupling reactions are instrumental in building the core structure. For example, methods exist for converting bromo-difluoro precursors into nitriles using palladium catalysts, which could then be further elaborated. google.com
Flow Chemistry: Continuous flow reactors offer significant advantages for hazardous reactions like nitration or halogenation. They allow for precise control over reaction parameters such as temperature and mixing, improving safety and often increasing yield. The synthesis of 4-bromo-2-nitrophenol (B183274) has been demonstrated using a continuous flow reactor. chemicalbook.com This technology could be adapted for the synthesis of more complex derivatives. dur.ac.uk
Photocatalysis: As mentioned in the context of fluorination (Section 2.2.2.2), photocatalysis is an emerging field that enables the activation of C-H bonds under mild conditions. brittonsfu.com This technique could potentially be used for the direct and selective introduction of functional groups onto the aromatic ring, minimizing the need for pre-functionalized starting materials.
ipso-Hydroxylation of Boronic Acids: A modern approach to phenol synthesis involves the oxidation of arylboronic acids. nih.govresearchgate.net A potential synthetic route could involve preparing the corresponding 4-bromo-3,6-difluoro-2-nitrophenylboronic acid and then converting it to the phenol via ipso-hydroxylation, often using an oxidant like hydrogen peroxide. nih.gov This method is known for its high functional group tolerance and mild reaction conditions. researchgate.net
These advanced methods represent the cutting edge of organic synthesis and provide powerful tools for constructing intricately functionalized molecules. numberanalytics.commdpi.com
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. researchgate.net The application of microwave irradiation can accelerate reactions by efficiently heating the solvent and reactants through dielectric heating. researchgate.net
While specific research on the microwave-assisted synthesis of this compound has not been reported in the available literature, the principles of microwave-assisted nitration of phenolic compounds suggest its potential applicability. For instance, the microwave-assisted synthesis of para-nitrophenol using calcium nitrate and glacial acetic acid has been demonstrated to be a rapid and efficient process, achieving a high yield in a very short reaction time. orientjchem.org This method avoids the use of more corrosive traditional nitrating agents like concentrated nitric and sulfuric acids. orientjchem.org
A hypothetical microwave-assisted synthesis of this compound could potentially involve the nitration of a suitable precursor, such as 4-bromo-3,6-difluorophenol. The reaction would likely be carried out in a sealed vessel under microwave irradiation with a nitrating agent in a suitable solvent. The key parameters to optimize would include the choice of nitrating agent, solvent, reaction temperature, and irradiation time.
Illustrative Data for Microwave-Assisted Nitration of a Phenolic Compound:
The following interactive table presents data from a study on the microwave-assisted synthesis of para-nitrophenol, which can serve as a reference for the potential conditions for the synthesis of substituted nitrophenols. orientjchem.org
| Reactant | Nitrating Agent | Solvent | Microwave Power (W) | Reaction Time (min) | Yield (%) |
| Phenol | Calcium nitrate | Glacial acetic acid | 900 | 1 | 89 |
This table is based on the synthesis of para-nitrophenol and is for illustrative purposes only.
The data highlights the significant rate enhancement and high yield achievable with microwave assistance for the nitration of a simple phenol. orientjchem.org Similar advantages could be anticipated for the synthesis of more complex molecules like this compound, although experimental validation is required.
Flow Chemistry Approaches
Flow chemistry, or continuous flow synthesis, is another advanced manufacturing technology that offers numerous benefits for chemical reactions, particularly for those that are highly exothermic or involve hazardous reagents, such as nitration. ewadirect.comeuropa.eu By performing reactions in a continuous stream through a reactor, flow chemistry allows for superior control over reaction parameters, enhanced heat and mass transfer, improved safety, and potential for straightforward scaling up. ewadirect.comeuropa.eu
There are no specific published reports on the synthesis of this compound using flow chemistry. However, the successful application of flow chemistry to the nitration of other aromatic compounds, including halogenated ones, suggests its feasibility. For example, a continuous flow process for the synthesis of 4-bromo-2-nitrophenol has been described. chemicalbook.com This process involves the reaction of p-bromophenol with nitric acid in a continuous flow reactor, offering good control over the reaction conditions. chemicalbook.com
Furthermore, the continuous nitration of p-difluorobenzene with fuming nitric acid in a flow system has been shown to yield the product in high yield with a short reaction time. researchgate.net This demonstrates the applicability of flow chemistry for the nitration of fluorinated aromatic compounds.
A potential flow chemistry approach for the synthesis of this compound could involve pumping a solution of 4-bromo-3,6-difluorophenol and a nitrating agent through separate channels to a mixing point and then into a temperature-controlled reactor coil. The residence time in the reactor would be a critical parameter to control the extent of the reaction.
Illustrative Data for Flow Chemistry Synthesis of a Halogenated Nitrophenol:
The table below provides an example of reaction parameters for the continuous flow synthesis of 4-bromo-2-nitrophenol. chemicalbook.com
| Substrate | Reagent | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (min) |
| p-Bromophenol | Nitric acid (7-8 M) | Dichloroethane | 55-75 | 0.35-0.45 | 20-30 |
This table is based on the synthesis of 4-bromo-2-nitrophenol and is for illustrative purposes only.
The use of a continuous flow reactor for such a nitration reaction can significantly improve safety by minimizing the volume of hazardous materials at any given time and by providing excellent temperature control to prevent runaway reactions. europa.eu While the direct application to this compound remains to be explored, the existing literature on related compounds provides a strong basis for the development of such a process.
Reaction Mechanisms and Chemical Transformations of 4 Bromo 3,6 Difluoro 2 Nitrophenol
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. However, the phenolic ring of 4-bromo-3,6-difluoro-2-nitrophenol is significantly deactivated towards electrophiles.
Reactivity of the Phenolic Ring towards Electrophiles
The simultaneous presence of three strong electron-withdrawing groups—the nitro group (-NO₂) and two fluorine atoms (-F)—greatly reduces the electron density of the aromatic ring. This deactivation makes the ring less susceptible to attack by electrophiles. The nitro group, in particular, is a powerful deactivating group due to its strong -I (inductive) and -R (resonance) effects. The fluorine atoms also contribute to this deactivation through their strong -I effect. While the hydroxyl group (-OH) is an activating group, its influence is substantially diminished by the overwhelming deactivating effects of the other substituents.
Directing Effects of Substituents (Bromo, Fluoro, Nitro, Hydroxyl)
In the context of electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of any potential incoming electrophile.
Hydroxyl Group (-OH): As a strong activating group, the hydroxyl group is ortho, para-directing.
Bromo (-Br) and Fluoro (-F) Groups: Halogens are deactivating yet ortho, para-directing.
Nitro Group (-NO₂): This is a strong deactivating group and is meta-directing.
The positions on the ring are already substituted, leaving no available sites for a standard electrophilic aromatic substitution to occur without the displacement of an existing group. The strong deactivation of the ring further complicates any potential EAS reactions.
Nucleophilic Aromatic Substitution Reactions
The heavily substituted and electron-deficient nature of the this compound ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. nih.gov In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.
Substitution of Halogen Atoms
The halogen atoms, particularly the fluorine atoms, are susceptible to substitution by nucleophiles. The strong electron-withdrawing nature of the nitro group, especially when positioned ortho or para to a halogen, activates the ring for nucleophilic attack. In this compound, the fluorine atom at position 3 is ortho to the nitro group, and the fluorine at position 6 is para to the nitro group, making them potential sites for nucleophilic attack. Generally, in SNAr reactions, fluoride (B91410) is a better leaving group than bromide because the attack of the nucleophile is the rate-determining step, and the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic. youtube.com
For instance, similar di-halogenated compounds can undergo sequential nucleophilic substitution, where one or both fluorine atoms are displaced by nucleophiles like amines or thiols. nih.gov The fluorine atom ortho to the nitro group can be prone to hydrolysis under basic conditions, which necessitates the use of mild reaction conditions for selective substitution.
Substitution of the Nitro Group
While less common than halogen substitution, the nitro group can also be displaced by strong nucleophiles under certain conditions, particularly when other activating groups are present on the ring. In some cases of nucleophilic aromatic substitution on nitroaromatic compounds, the nitro group itself can be displaced. researchgate.net The high reactivity of compounds with both bromo and nitro leaving groups offers synthetic opportunities, with the bromine atom often being substituted first. researchgate.net
Reduction Reactions
The nitro group of this compound is readily susceptible to reduction. This transformation is a common and synthetically useful reaction for nitroaromatic compounds. The reduction of the nitro group (-NO₂) yields an amino group (-NH₂), converting the starting material into an aminophenol derivative.
Common reducing agents for this transformation include:
Metals in acidic media (e.g., Sn/HCl, Fe/HCl)
Catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst).
The resulting 2-amino-4-bromo-3,6-difluorophenol (B1446198) is a valuable intermediate in the synthesis of more complex molecules.
Reduction of the Nitro Group to an Amino Group
The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis, providing a route to synthetically versatile anilines. For this compound, this conversion would yield 2-amino-4-bromo-3,6-difluorophenol. This reaction can be achieved through various methods, including chemical reduction using metals in an acidic medium. Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are commonly employed for this purpose. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amino group is formed. The strong electron-withdrawing nature of the nitro group, fluorine, and bromine substituents activates the aromatic ring towards such reductions.
Catalytic Hydrogenation Pathways
Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitroarenes due to its high efficiency and cleaner reaction profiles. acs.orggoogle.com This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. acs.orgrsc.org
The reaction mechanism involves the adsorption of both the nitrophenol and hydrogen gas onto the surface of the metal catalyst. youtube.com This facilitates the stepwise reduction of the nitro group to the corresponding amine. The reaction is typically carried out in a solvent such as ethanol, methanol, or acetic acid under pressures ranging from atmospheric to several atmospheres. google.com For halogenated nitro compounds, careful selection of the catalyst and reaction conditions is crucial to ensure chemoselectivity and prevent undesired dehalogenation, where the bromine or fluorine atoms are replaced by hydrogen. acs.org However, modern catalysts have shown high tolerance for halogen substituents. acs.org
Table 1: Typical Conditions for Catalytic Hydrogenation of Nitrophenols
| Catalyst | Reductant | Solvent | Pressure | Temperature | Reference |
| 5% Palladium on Charcoal | H₂ | Water, Acetic Acid | 30-58 p.s.i.g. | Room Temperature | google.com |
| Palladium/Graphene | NaBH₄ | Aqueous Solution | Atmospheric | Not specified | rsc.org |
| Nano-nickel/silver composite | H₂ | Not specified | Not specified | Not specified | google.com |
| Manganese Pincer Complex | H₂ | 2-Methyl-THF | 50 bar | 100 °C | acs.org |
Oxidation Reactions
Oxidation of the Phenol (B47542) Moiety
The phenol moiety of this compound is susceptible to oxidation. Phenols can be oxidized by a variety of strong oxidizing agents. libretexts.org The reaction typically proceeds via the formation of a phenoxy radical, followed by further oxidation. The presence of electron-withdrawing groups like nitro and halogens can influence the oxidation potential of the phenol, making it more resistant to oxidation compared to unsubstituted phenol.
Advanced oxidation processes (AOPs) using highly reactive species like hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO₄•⁻) are effective for the degradation of halogenated phenols. nih.gov These radicals can attack the aromatic ring, leading to hydroxylation, and can also react via electron transfer, initiating the breakdown of the molecule. nih.gov The oxidation pathways can be complex, potentially leading to ring-opening and the formation of smaller, aliphatic compounds. acs.org
Formation of Quinone Derivatives
A common outcome of the controlled oxidation of phenols is the formation of quinones. libretexts.orgnih.govnih.gov Phenols are rather easily oxidized to quinones by various oxidizing agents, including chromic acid, sodium dichromate, and potassium nitrosodisulfonate (Fremy's salt). libretexts.org For this compound, oxidation would be expected to convert the phenol into a corresponding substituted benzoquinone. Depending on the reaction conditions and the oxidant used, this could result in the formation of 3-Bromo-2,5-difluoro-6-nitro-1,4-benzoquinone or other isomeric structures. The conversion involves the loss of two hydrogen atoms (one from the hydroxyl group and one from the ring) and the formation of two carbonyl groups. libretexts.org
Table 2: Common Oxidizing Agents for Phenol to Quinone Conversion
| Oxidizing Agent | Common Name | Typical Application | Reference |
| (KSO₃)₂NO | Fremy's Salt | Oxidation of phenols to p-quinones | libretexts.orgthieme.com |
| Na₂Cr₂O₇ / H₂SO₄ | Sodium Dichromate / Sulfuric Acid | Strong oxidizing agent for phenols | libretexts.org |
| CrO₃ / H₂SO₄ | Chromic Acid (Jones Reagent) | Oxidation of phenols and alcohols | libretexts.org |
| O₂ / Salcomine | Oxygen / Salcomine Complex | Catalytic aerobic oxidation |
Derivatization Strategies for Analytical and Synthetic Purposes
Derivatization is a technique used to modify a chemical compound to make it more suitable for a specific analytical method or to alter its reactivity for synthetic purposes. For this compound, derivatization would primarily target the acidic phenolic hydroxyl group. In analytical chemistry, particularly for gas chromatography (GC), the polarity and low volatility of phenols can lead to poor chromatographic performance. nih.govresearchgate.net Converting the -OH group to a less polar, more volatile derivative, such as a silyl (B83357) ether, significantly improves analysis. nih.govresearchgate.net
Silylation Reactions
Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. colostate.edu The reaction involves replacing the acidic proton of the phenol with a silyl group, typically a trimethylsilyl (B98337) (TMS) group, to form a silyl ether. colostate.edunih.gov This transformation dramatically increases the volatility of the compound, making it amenable to analysis by gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov
The silylation of this compound would proceed by reacting it with a silylating agent. A variety of these reagents are available, offering different levels of reactivity. The choice of reagent and reaction conditions depends on the stability of the substrate and the desired completeness of the reaction.
Table 3: Common Silylating Agents for Derivatization of Phenols
| Reagent Abbreviation | Full Name | Typical Use | Reference |
| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Common for GC derivatization of polar compounds | nih.gov |
| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Highly volatile byproducts, good for trace analysis | nih.gov |
| TMCS | Trimethylchlorosilane | Often used as a catalyst with other silylating agents | |
| HMDS | Hexamethyldisilazane | A less reactive silylating agent |
Esterification and Etherification
The phenolic hydroxyl group of this compound is the primary site for esterification and etherification reactions. The electron-withdrawing nature of the nitro and fluoro substituents increases the acidity of the phenol, which in turn influences its nucleophilicity and the reaction conditions required for these transformations.
Esterification
Esterification of this compound involves the reaction of its hydroxyl group with an acylating agent to form a corresponding ester. Common acylating agents include acyl chlorides and acid anhydrides. These reactions typically proceed via nucleophilic acyl substitution.
Due to the reduced nucleophilicity of the phenolic oxygen in the highly electron-deficient this compound, these reactions often require a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Common bases used include triethylamine, pyridine, or alkali metal hydroxides. Alternatively, the use of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction. nih.gov
The synthesis of nitrophenyl esters is a well-established method in organic chemistry, particularly in the field of peptide synthesis where they serve as activated esters for amide bond formation. nih.govgoogle.com While specific studies on the esterification of this compound are not extensively documented in publicly available literature, the general principles of esterifying electron-deficient phenols can be applied. For instance, the reaction of a substituted phenol with an acyl chloride in the presence of a base is a standard procedure. libretexts.org
Below are representative examples of esterification reactions that this compound could undergo, based on established chemical principles for similar compounds.
| Acylating Agent | Base/Catalyst | Solvent | Product | Reaction Type |
| Acetyl chloride | Triethylamine | Dichloromethane | 4-Bromo-3,6-difluoro-2-nitrophenyl acetate | Acylation |
| Benzoyl chloride | Pyridine | Tetrahydrofuran | 4-Bromo-3,6-difluoro-2-nitrophenyl benzoate | Acylation |
| Acetic anhydride | 4-DMAP (cat.) | Dichloromethane | 4-Bromo-3,6-difluoro-2-nitrophenyl acetate | Acylation |
Etherification
Etherification of this compound involves the conversion of the phenolic hydroxyl group into an ether linkage, typically through reaction with an alkylating agent. The most common method for this transformation is the Williamson ether synthesis. libretexts.orgwikipedia.org This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by treating the phenol with a base, acts as a nucleophile and displaces a halide from an alkyl halide. libretexts.orgwikipedia.org
The choice of base is crucial and depends on the acidity of the phenol and the reactivity of the alkylating agent. For highly acidic phenols like this compound, weaker bases such as potassium carbonate may be sufficient. However, for less reactive alkylating agents, stronger bases like sodium hydride might be necessary. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724).
Patented processes describe the etherification of nitrophenols using alkyl halides in an aqueous medium with a hydrogen halide-binding compound, such as a hydroxide (B78521) or carbonate of sodium or potassium. google.com Another approach involves the vapor-phase reaction of phenolic compounds with organic halides catalyzed by metal oxides. google.com While these methods are general, they provide a framework for the potential etherification of this compound.
The following table illustrates potential etherification reactions of this compound based on the Williamson ether synthesis and related methods.
| Alkylating Agent | Base | Solvent | Product | Reaction Type |
| Methyl iodide | Potassium carbonate | DMF | 1-Bromo-2,5-difluoro-4-methoxy-3-nitrobenzene | Williamson Ether Synthesis |
| Benzyl bromide | Sodium hydride | THF | 4-(Benzyloxy)-1-bromo-2,5-difluoro-3-nitrobenzene | Williamson Ether Synthesis |
| Ethyl tosylate | Cesium carbonate | Acetonitrile | 1-Bromo-4-ethoxy-2,5-difluoro-3-nitrobenzene | Williamson Ether Synthesis |
Computational Chemistry and Theoretical Investigations of 4 Bromo 3,6 Difluoro 2 Nitrophenol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods, rooted in quantum mechanics, allow for the detailed exploration of molecular structure, reactivity, and spectroscopic properties. For a molecule like 4-Bromo-3,6-difluoro-2-nitrophenol, techniques such as Density Functional Theory (DFT) are commonly employed to provide a balance between computational cost and accuracy.
The electronic character of a molecule is primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties.
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher tendency to engage in chemical reactions. The HOMO itself acts as an electron donor, while the LUMO is an electron acceptor. In the case of this compound, the electron-withdrawing nature of the nitro group and the fluorine atoms, combined with the electron-donating and withdrawing characteristics of the bromine and hydroxyl groups, respectively, would significantly influence the energies and spatial distributions of the HOMO and LUMO.
Table 1: Illustrative Frontier Orbital Analysis of a Substituted Phenol (B47542)
| Property | Description | Expected Influence on this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Influenced by the electron-donating character of the hydroxyl and bromo substituents. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lowered by the electron-withdrawing nitro and fluoro substituents. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key determinant of the molecule's reactivity and spectral properties. |
Quantum chemical calculations are a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the calculation of the magnetic shielding tensors of the nuclei in the molecule. For this compound, the predicted chemical shifts would be highly dependent on the electronic environment of each nucleus, which is modulated by the inductive and resonance effects of the bromo, fluoro, nitro, and hydroxyl groups.
IR (Infrared): IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical methods. The predicted IR spectrum for this compound would exhibit characteristic peaks corresponding to the O-H stretch of the phenol, N-O stretches of the nitro group, C-F stretches, and C-Br stretch, as well as various aromatic C-H and C-C vibrations.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations provide the excitation energies and oscillator strengths for transitions from the ground state to various excited states. The predicted UV-Vis spectrum of this compound would likely show absorptions corresponding to π→π* and n→π* transitions, with the exact wavelengths influenced by the substituent effects on the molecular orbitals. Studies on similar compounds, such as 4-bromo-2,6-difluorophenyl derivatives, have shown absorption in the UV region. researchgate.net
Table 2: Predicted Spectroscopic Data for a Hypothetical Aromatic Compound
| Spectroscopic Technique | Predicted Parameter | Information Gained |
| ¹H NMR | Chemical Shift (ppm) | Electronic environment of hydrogen atoms. |
| ¹³C NMR | Chemical Shift (ppm) | Carbon skeleton and electronic environment of carbon atoms. |
| IR | Wavenumber (cm⁻¹) | Presence of functional groups (e.g., -OH, -NO₂, C-F, C-Br). |
| UV-Vis | Absorption Wavelength (nm) | Electronic transitions and conjugation within the molecule. |
Transition State Theory (TST) is a cornerstone of computational reaction kinetics, providing a framework for understanding and calculating the rates of chemical reactions. wikipedia.org TST postulates that reacting molecules pass through a high-energy transition state structure on their way to forming products. wikipedia.org By locating the transition state on the potential energy surface and calculating its energy relative to the reactants, the activation energy for the reaction can be determined. wikipedia.org
For this compound, TST could be applied to investigate various potential reactions, such as nucleophilic aromatic substitution or oxidation of the phenol group. The calculations would involve mapping the reaction pathway, identifying the transition state, and calculating the activation barrier. This information is crucial for understanding the reactivity of the compound and for designing synthetic routes. While specific reaction mechanism studies for this compound are not documented, the synthesis of the related 4-bromo-2-nitrophenol (B183274) involves the nitration of p-bromophenol. chemicalbook.com A computational study of this reaction using TST could elucidate the finer details of the reaction mechanism.
Molecular Docking and Simulation Studies
Molecular docking and simulation are powerful computational techniques used to predict the interaction of a small molecule (ligand) with a macromolecular target, such as a protein or a material surface.
Molecular docking simulations could be employed to investigate the potential biological activity of this compound by predicting its binding mode and affinity to various protein targets. The process involves computationally placing the ligand into the binding site of a protein and scoring the different poses based on a scoring function that estimates the binding free energy.
The results of such a study would provide insights into the key intermolecular interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, that stabilize the ligand-protein complex. This information is invaluable in the context of drug discovery and design.
Computational simulations can also be used to study the adsorption of this compound onto the surfaces of advanced materials, such as activated carbon, zeolites, or metal-organic frameworks. These studies are relevant for applications in environmental remediation, such as the removal of organic pollutants from water.
Simulations can predict the adsorption energy, the preferred binding sites on the material surface, and the orientation of the adsorbed molecule. For instance, studies on the adsorption of 4-nitrophenol (B140041) have been conducted on various materials to assess their efficacy in its removal from aqueous media. researchgate.net Similar computational investigations for this compound could guide the selection or design of materials for its efficient capture.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property-based features of a chemical with its activity or environmental fate. aftonchemical.comresearchgate.net These models are pivotal in predictive toxicology and environmental science, offering a cost-effective and ethical alternative to extensive experimental testing. aftonchemical.comnih.govresearchgate.net For a compound like this compound, QSAR can provide valuable insights into its potential behavior and interactions. The underlying principle is that the molecular structure dictates the physicochemical properties, which in turn determine the compound's biological or environmental interactions. researchgate.net
The chemical reactivity of this compound is influenced by the electronic and steric effects of its substituents: the nitro group (-NO₂), the bromine atom (-Br), and the two fluorine atoms (-F) on the phenolic ring. QSAR models for predicting the reactivity of substituted phenols often employ a variety of molecular descriptors. osti.govumich.edu
Key Molecular Descriptors for Reactivity:
Electronic Descriptors: These quantify the electronic properties of the molecule.
Hammett Constants (σ): These values represent the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. The nitro group is strongly electron-withdrawing, while halogens are also electron-withdrawing through induction but can be weakly donating through resonance.
Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide detailed electronic information. researchgate.net Important descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A lower ELUMO value suggests a higher susceptibility to nucleophilic attack, while a higher EHOMO value indicates a greater tendency to act as an electron donor. nih.gov The energy gap between HOMO and LUMO is an indicator of chemical stability.
Steric Descriptors: These account for the size and shape of the molecule and its substituents, which can influence the accessibility of the reaction center.
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the size, shape, and degree of branching in a molecule. acs.org
A hypothetical QSAR model for predicting the rate constant (log k) of an oxidation reaction for a series of substituted nitrophenols, including this compound, could take the form of a multiple linear regression (MLR) equation:
log k = β₀ + β₁(ELUMO) + β₂(σ) + β₃(Steric Parameter)
In such a model, the coefficients (β) would be determined by fitting experimental data from a set of related compounds. For instance, a negative coefficient for ELUMO would indicate that reactivity increases as the ELUMO energy decreases. researchgate.net
Table 1: Hypothetical QSAR Descriptors for Predicting Chemical Reactivity of Substituted Nitrophenols
This table illustrates the types of descriptors that would be used in a QSAR study. The values are representative and for illustrative purposes only.
| Compound | ELUMO (eV) | Hammett Constant (σpara) | Reactivity Rate (log k) |
| 2-Nitrophenol (B165410) | -1.85 | 0.00 | -5.2 |
| 4-Bromo-2-nitrophenol | -2.10 | 0.23 | -4.8 |
| 4-Fluoro-2-nitrophenol | -1.95 | 0.06 | -5.0 |
| This compound | -2.50 | N/A * | Predicted: -4.2 |
| 2,4-Dinitrophenol | -2.65 | 0.78 | -4.0 |
Note: A simple Hammett parameter is not applicable due to the multiple substitutions.
QSAR models are extensively used to predict the environmental fate of chemicals, including their persistence, bioaccumulation, and toxicity. aftonchemical.comecetoc.org For this compound, QSAR can help assess its potential environmental impact by predicting key endpoints.
Key Endpoints and Descriptors for Environmental Fate:
Soil Sorption: The tendency of a chemical to bind to soil or sediment is described by the soil sorption coefficient (Koc). This property is crucial for predicting a chemical's mobility in the environment. Koc is often strongly correlated with the octanol-water partition coefficient (log Kow or log P), which measures a compound's hydrophobicity. researchgate.netresearchgate.net
Bioconcentration: The accumulation of a chemical in an organism from the surrounding water is quantified by the bioconcentration factor (BCF). Like soil sorption, BCF is highly dependent on hydrophobicity (log P). researchgate.net
Biodegradability: Predicting whether a compound will be broken down by microorganisms is complex. QSAR models for biodegradability may use a combination of descriptors, including molecular size, solubility, and the presence of specific functional groups that are known to be resistant to degradation (like halogen or nitro groups). ecetoc.org
Ecotoxicity: QSAR models can predict the toxicity of compounds to various aquatic organisms. nih.gov For substituted phenols and nitrophenols, toxicity is often correlated with hydrophobicity (log P) and electronic parameters like the acid dissociation constant (pKₐ) or ELUMO, which can relate to specific mechanisms of action such as polar narcosis or uncoupling of oxidative phosphorylation. researchgate.netjst.go.jpnih.gov Halogenated phenols' toxicity has been successfully modeled using descriptors like log P, dipole moment, and quantum chemical parameters. researchgate.net
A QSAR model predicting the toxicity (e.g., LC₅₀ in fish) of halogenated nitrophenols might look like:
log(1/LC₅₀) = β₀ + β₁(log P) + β₂(pKₐ)
This equation suggests that toxicity is a function of both the compound's ability to partition into biological membranes (log P) and its degree of ionization at a given pH (related to pKₐ). jst.go.jp
Table 2: Illustrative QSAR Model for Predicting Aquatic Toxicity (log 1/LC₅₀) of Halogenated Nitrophenols
This table presents a hypothetical model to demonstrate the relationship between physicochemical properties and environmental toxicity. The values are for illustrative purposes.
| Compound | log P | pKₐ | Predicted Toxicity (log 1/LC₅₀) |
| 2-Nitrophenol | 1.79 | 7.23 | 4.5 |
| 4-Bromo-2-nitrophenol | 2.55 | 6.50 | 5.3 |
| 4-Chloro-2-nitrophenol | 2.40 | 6.45 | 5.1 |
| This compound | 3.10 | ~5.0 | 6.2 |
| 2,4-Dinitrophenol | 1.54 | 4.09 | 5.8 |
Advanced Characterization Techniques for 4 Bromo 3,6 Difluoro 2 Nitrophenol and Its Derivatives
Spectroscopic Analysis
Spectroscopic techniques are fundamental in elucidating the structural features of 4-bromo-3,6-difluoro-2-nitrophenol. These methods probe the interactions of the molecule with electromagnetic radiation, offering a wealth of information about its atomic and molecular properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.
¹H NMR spectra provide information on the number and types of protons. For example, in a related compound, 4-bromo-2-nitrophenol (B183274), the aromatic protons can be observed in the spectrum. chemicalbook.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For instance, the ¹³C NMR spectrum of 1-bromo-4-fluoro-2-nitrobenzene, a structurally similar compound, shows distinct signals for each carbon atom in the aromatic ring. chemicalbook.com
¹⁹F NMR is particularly important for fluorinated compounds like this compound. This technique is highly sensitive to the chemical environment of fluorine atoms, providing key data on fluorine substitution patterns.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between different atoms. These experiments help in the unambiguous assignment of ¹H, ¹³C, and ¹⁹F signals, which is especially valuable for complex derivatives.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, characteristic absorption bands are expected for the hydroxyl (-OH), nitro (-NO₂), and carbon-halogen (C-Br, C-F) bonds.
The IR spectrum of a related compound, 4-bromo-2-nitrophenol, shows characteristic peaks for the O-H and N-O stretching vibrations. chemicalbook.com Specifically, nitrophenols exhibit characteristic IR bands corresponding to the stretching vibrations of the nitro group. researchgate.net For instance, the gas-phase IR spectrum of 2-bromo-4-methyl-6-nitrophenol (B1265902) has been documented. nist.gov The presence of fluorine atoms would introduce additional C-F stretching vibrations, typically in the region of 1000-1400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is influenced by the presence of the aromatic ring, the nitro group, and the halogen substituents.
The UV-Vis spectrum of 4-nitrophenol (B140041), a related compound, shows a characteristic absorption peak that shifts upon changes in pH due to the formation of the nitrophenolate ion. researchgate.net The presence of bromine and fluorine atoms in this compound is expected to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to unsubstituted nitrophenol. The study of UV-Vis spectra of various aromatic compounds provides a basis for predicting the spectral properties of this molecule. science-softcon.de
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M+2 peak, confirming the presence of a bromine atom. Fragmentation patterns observed in the mass spectrum can provide further structural information.
Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate the compound from a mixture before mass analysis, which is particularly useful for the analysis of reaction products and impurities. bldpharm.com
Diffraction Techniques
Diffraction techniques are employed to determine the three-dimensional arrangement of atoms in a crystalline solid. This information is crucial for understanding the solid-state properties and intermolecular interactions of this compound.
Single Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the precise molecular structure of a compound in the solid state. To perform SCXRD, a high-quality single crystal of this compound is required.
The diffraction pattern obtained from the crystal allows for the calculation of bond lengths, bond angles, and torsion angles. This technique can reveal important details about intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the packing of molecules in the crystal lattice. nih.gov For instance, studies on similar halogenated compounds have revealed the importance of these interactions in their crystal structures. bath.ac.uk The ability to grow suitable crystals is a prerequisite for this powerful analytical method. springernature.com
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature and phase purity of a solid material. In the context of this compound and its derivatives, PXRD plays a crucial role in solid-state characterization. The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles. The resulting diffraction pattern is a unique fingerprint of the crystalline structure.
For novel crystalline forms or derivatives of this compound, PXRD is instrumental in confirming the formation of a new crystalline lattice. The sharp peaks in a PXRD pattern are indicative of a well-ordered, crystalline material. researchgate.net The positions of these peaks (in terms of the diffraction angle, 2θ) are dictated by the dimensions of the unit cell, according to Bragg's Law. By analyzing the peak positions and intensities, one can identify the crystal system and space group, providing fundamental information about the molecular packing in the solid state.
Furthermore, PXRD is a powerful tool for monitoring phase transformations, such as those induced by temperature or pressure. It can also be used to assess the purity of a sample by detecting the presence of any crystalline impurities, which would manifest as additional peaks in the diffraction pattern. In the study of nitrophenol-based complexes, PXRD analysis has been essential in confirming the crystalline nature and identifying the preferred growth direction of single crystals. researchgate.net
A representative PXRD pattern for a crystalline solid will show a series of diffraction peaks at specific 2θ angles. The following table illustrates a hypothetical PXRD data set for this compound, demonstrating the typical information obtained from such an analysis.
Hypothetical PXRD Data for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 12.5 | 7.08 | 45 |
| 18.8 | 4.72 | 100 |
| 22.1 | 4.02 | 80 |
| 25.2 | 3.53 | 60 |
| 28.9 | 3.09 | 75 |
| 31.7 | 2.82 | 50 |
Chromatographic Methods for Purity and Analysis
Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its derivatives. These methods are crucial for assessing the purity of synthesized batches and for analyzing complex mixtures.
High-Performance Liquid Chromatography (HPLC, RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a non-polar stationary phase is used with a polar mobile phase.
The separation in RP-HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a C18 column is a common choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the phenolic group remains protonated. sielc.com
The retention time of the compound is a key parameter for its identification. The purity of a sample can be determined by the presence of a single, sharp peak at the expected retention time. Impurities would appear as additional peaks in the chromatogram. For quantitative analysis, the area under the peak is proportional to the concentration of the analyte. UV-Vis detection is commonly employed, with the detection wavelength set to an absorption maximum of the nitrophenol derivative. nih.govnih.gov Given the presence of fluorine, coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can provide fluorine-specific detection, which is highly sensitive and can aid in the quantification of unknown organofluorine compounds. uio.no
Below is a table representing a typical set of conditions and expected results for the RP-HPLC analysis of this compound.
Illustrative RP-HPLC Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~5.8 min |
Gas Chromatography (GC, GC-MS)
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For phenolic compounds like this compound, GC analysis can be challenging due to their polarity and potential for thermal degradation. researchgate.net However, with appropriate methodology, GC and its combination with Mass Spectrometry (GC-MS) provide excellent separation efficiency and definitive identification.
Direct analysis of underivatized phenols by GC can sometimes lead to poor peak shape and reduced sensitivity due to interactions with active sites in the GC system. researchgate.net To overcome this, derivatization is often employed. A common approach is to convert the acidic phenolic hydroxyl group into a less polar ether or ester. For instance, derivatization with pentafluorobenzyl bromide (PFBBr) can produce a derivative that is more volatile and amenable to GC analysis. epa.gov
GC-MS is particularly valuable as it provides both chromatographic retention time and mass spectral data. The mass spectrum is generated by the fragmentation of the analyte molecule in the mass spectrometer's ion source. This fragmentation pattern is a unique fingerprint that allows for unambiguous identification of the compound. For this compound, the mass spectrum would be expected to show a molecular ion peak and characteristic fragment ions corresponding to the loss of functional groups like NO2, Br, or F. This level of detail is crucial for distinguishing between isomers and identifying unknown byproducts in a reaction mixture. researchgate.net The use of selected ion monitoring (SIM) in GC-MS can significantly enhance the sensitivity and selectivity for detecting halogenated phenols in complex matrices. nih.gov
The following table outlines a plausible set of GC-MS conditions for the analysis of derivatized this compound.
Representative GC-MS Conditions for Derivatized this compound
| Parameter | Value |
|---|---|
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (1 min hold), ramp to 300 °C at 15 °C/min, hold for 5 min |
| Derivatizing Agent | Pentafluorobenzyl bromide (PFBBr) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Expected Retention Time | ~12.5 min (for the PFB-ether derivative) |
Environmental Fate and Biotransformation of Halogenated Nitrophenols
Microbial Degradation Pathways
Microorganisms have evolved sophisticated enzymatic systems to break down aromatic compounds, including halogenated nitrophenols. nih.govresearchgate.netnih.gov The degradation typically involves the removal of nitro and halogen substituents and the subsequent cleavage of the aromatic ring. Two primary aerobic degradation pathways have been extensively studied: the hydroquinone (B1673460) pathway and the hydroxyquinol pathway. frontiersin.org
The hydroquinone pathway is a common route for the degradation of p-nitrophenol (PNP) and its derivatives, particularly in Gram-negative bacteria. researchgate.netiwaponline.com The process begins with the oxidative removal of the nitro group, a reaction catalyzed by a monooxygenase, to form hydroquinone. nih.govnih.gov This key intermediate is then targeted by a dioxygenase, which cleaves the aromatic ring to produce γ-hydroxymuconic semialdehyde. nih.govasm.org Subsequent enzymatic steps convert this aliphatic intermediate into compounds like maleylacetic acid and β-ketoadipic acid, which can then enter the cell's central metabolic cycles, such as the Krebs cycle. nih.govnih.gov
Table 1: Key Steps in the Hydroquinone Pathway for p-Nitrophenol Degradation
| Step | Substrate | Key Enzyme(s) | Product | Reference(s) |
|---|---|---|---|---|
| 1 | p-Nitrophenol | p-Nitrophenol Monooxygenase | Hydroquinone | nih.govnih.govasm.org |
| 2 | Hydroquinone | Hydroquinone 1,2-Dioxygenase | γ-Hydroxymuconic semialdehyde | nih.govnih.gov |
| 3 | γ-Hydroxymuconic semialdehyde | γ-Hydroxymuconic semialdehyde dehydrogenase | Maleylacetic acid | nih.gov |
An alternative route for nitrophenol degradation, often observed in Gram-positive bacteria, proceeds via a hydroxyquinol intermediate. researchgate.netresearchgate.net In this pathway, the initial attack on the p-nitrophenol molecule is a hydroxylation that forms 4-nitrocatechol. frontiersin.orgnih.gov A subsequent monooxygenase reaction removes the nitro group, yielding 1,2,4-benzenetriol, also known as hydroxyquinol. nih.govnih.govresearchgate.net This tri-hydroxylated intermediate undergoes ring cleavage, catalyzed by a dioxygenase, leading to the formation of maleylacetic acid, which is then funneled into central metabolism. nih.gov
Table 2: Key Steps in the Hydroxyquinol Pathway for p-Nitrophenol Degradation
| Step | Substrate | Key Enzyme(s) | Product | Reference(s) |
|---|---|---|---|---|
| 1 | p-Nitrophenol | p-Nitrophenol 2-Monooxygenase | 4-Nitrocatechol | frontiersin.orgnih.gov |
| 2 | 4-Nitrocatechol | 4-Nitrocatechol Monooxygenase | 1,2,4-Benzenetriol (Hydroxyquinol) | nih.govresearchgate.net |
The microbial breakdown of halogenated nitrophenols relies on a suite of specialized enzymes:
Monooxygenases: These enzymes are crucial for initiating the degradation process. They incorporate one atom of molecular oxygen into the substrate, which can lead to hydroxylation of the aromatic ring or the direct removal of the nitro group as nitrite (B80452). nih.govnih.govnih.gov
Dioxygenases: These enzymes catalyze the critical step of aromatic ring fission by incorporating both atoms of molecular oxygen into the substrate. wikipedia.org Intradiol and extradiol dioxygenases cleave the ring at different positions relative to the hydroxyl groups, determining the subsequent metabolic route.
Reductases: Reductases play various roles in the degradation pathways. For instance, benzoquinone reductase can reduce the benzoquinone intermediate to hydroquinone in the hydroquinone pathway. nih.govresearchgate.net In other pathways, nitroreductases can reduce the nitro group to a hydroxylamino or amino group, although this is sometimes associated with incomplete degradation. acs.org Maleylacetate (B1240894) reductase is involved in the final steps, converting maleylacetate to β-ketoadipate. nih.gov
Several bacterial genera have been identified for their capacity to degrade halogenated nitrophenols, making them candidates for bioremediation applications.
Ralstonia pickettii : Now largely reclassified into the genus Cupriavidus, these bacteria have been noted for their ability to degrade nitrophenols. nih.govtandfonline.com
Pseudomonas putida : This is a versatile and well-studied soil bacterium known to degrade a wide array of aromatic compounds. nih.gov Strains of P. putida can utilize p-nitrophenol as their sole source of carbon and nitrogen, typically employing the hydroquinone degradation pathway. nih.govresearchgate.net
Rhodococcus sp. : As Gram-positive bacteria, species of Rhodococcus are often associated with the hydroxyquinol pathway for nitrophenol degradation. nih.govnih.gov For example, Rhodococcus sp. strain 21391 has demonstrated high efficiency in mineralizing p-nitrophenol. nih.gov
Cupriavidus sp. : This genus is particularly notable for its ability to degrade chlorinated and brominated nitrophenols. Cupriavidus sp. strain CNP-8 can utilize 2-chloro-4-nitrophenol (B164951) and 2,6-dibromo-4-nitrophenol (B181593) as its sole carbon source, degrading them via a hydroxyquinol pathway. nih.govresearchgate.netnih.govresearchgate.net
Table 3: Examples of Nitrophenol-Degrading Bacterial Strains and Their Pathways
| Bacterial Strain | Compound(s) Degraded | Degradation Pathway | Reference(s) |
|---|---|---|---|
| Pseudomonas putida | p-Nitrophenol | Hydroquinone Pathway | nih.gov |
| Rhodococcus sp. 21391 | p-Nitrophenol | Hydroxyquinol (1,2,4-Benzenetriol) Pathway | nih.govnih.gov |
| Cupriavidus sp. CNP-8 | 2-Chloro-4-nitrophenol, 2,6-Dibromo-4-nitrophenol | Hydroxyquinol (1,2,4-Benzenetriol) Pathway | nih.govresearchgate.netresearchgate.net |
| Moraxella sp. | p-Nitrophenol | Hydroquinone Pathway | nih.govasm.org |
Abiotic Degradation Processes
In addition to microbial action, halogenated nitrophenols can be transformed in the environment through non-biological processes.
Photodegradation, or photolysis, is a significant abiotic process that contributes to the breakdown of nitrophenols in the environment, particularly in sunlit surface waters and the atmosphere. cdc.gov The absorption of ultraviolet (UV) radiation can lead to the direct cleavage of chemical bonds within the molecule. The process can be significantly accelerated in the presence of photosensitizing agents or other chemicals like hydrogen peroxide (H₂O₂) and ozone (O₃), which generate highly reactive hydroxyl radicals (•OH) upon irradiation. nih.govmdpi.com The atmospheric half-life for nitrophenols is estimated to be between 3 and 18 days. cdc.gov In water, the photolysis half-life can vary from a few days in freshwater to several weeks or months in seawater. cdc.gov The degradation products can be diverse, and in some cases, may include other chlorinated byproducts if chlorine is present. mdpi.com
Hydrolysis
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated aromatic compounds, hydrolysis can be a pathway for transformation in the environment, typically involving the replacement of a halogen substituent with a hydroxyl group. The rate of hydrolysis is influenced by factors such as the nature and position of the halogen and other substituents on the aromatic ring, as well as environmental conditions like pH and temperature.
Reaction with Environmental Radicals
In the environment, particularly in the atmosphere and in sunlit surface waters, highly reactive species known as radicals play a crucial role in the transformation of organic pollutants. Key environmental radicals include the hydroxyl radical (•OH) and the sulfate (B86663) radical (SO₄•⁻). mdpi.comacs.org These radicals can initiate the degradation of halogenated nitrophenols.
Nitrophenols are known to react with atmospheric oxidants such as hydroxyl or nitrate (B79036) radicals. mdpi.com The reaction of hydroxyl radicals with nitrophenols can lead to the formation of secondary organic aerosols. mdpi.com In aqueous environments, both photolysis and reactions with radicals are important fate processes for nitrophenols. cdc.gov
The sulfate radical (SO₄•⁻) is another potent oxidant that can react with nitrophenols in aqueous solutions. mdpi.com The rate constants for the reaction of sulfate radicals with various nitrophenols have been determined, indicating that these reactions can be quite fast. mdpi.com While specific data for 4-Bromo-3,6-difluoro-2-nitrophenol is unavailable, the reaction rates for other nitrophenols with sulfate radicals are presented in the table below to illustrate the potential reactivity.
Table 1: Reaction Rate Constants of Selected Nitrophenols with Sulfate Radicals
| Compound | Rate Constant (M⁻¹ s⁻¹) |
| 2-Nitrophenol (B165410) | 9.08 × 10⁸ |
| 3-Nitrophenol | 1.72 × 10⁹ |
| 4-Nitrophenol (B140041) | 6.60 × 10⁸ |
| 2,4-Dinitrophenol | 2.86 × 10⁸ |
| 2,4,6-Trinitrophenol | 7.10 × 10⁷ |
Source: Adapted from research on aqueous reactions of sulfate radical-anions with nitrophenols. mdpi.com This data is for illustrative purposes and does not represent this compound.
Advanced Remediation Technologies for Halogenated Nitrophenol Contamination
The persistence and toxicity of halogenated nitrophenols in the environment necessitate the development of effective remediation technologies. researchgate.net Advanced remediation strategies focus on the degradation or transformation of these pollutants into less harmful substances.
Bioremediation Approaches
Bioremediation harnesses the metabolic capabilities of microorganisms to degrade environmental pollutants. nih.gov This approach is considered a cost-effective and environmentally friendly alternative to traditional physicochemical methods. mdpi.com
Microbial degradation of halogenated nitrophenols has been observed in both bacteria and fungi. cas.cnmdpi.com Several bacterial strains have been identified that can utilize nitrophenols as a source of carbon and energy. researchgate.netnih.gov For example, Cupriavidus sp. strain CNP-8 has been shown to degrade 2,6-dibromo-4-nitrophenol. cas.cn The degradation often proceeds through the removal of the nitro group and subsequent cleavage of the aromatic ring. cas.cn
Fungi also show promise in the bioremediation of halogenated nitrophenols. mdpi.commdpi.com Fungal species such as Caldariomyces fumago and Curvularia sp. have demonstrated the ability to degrade chlorinated and fluorinated nitrophenols. mdpi.com The table below presents the degradation efficiency of selected fungi for different halogenated nitrophenols.
Table 2: Fungal Degradation of Halogenated Nitrophenols
| Fungal Species | Compound | Degradation Efficiency | Time (hours) |
| Caldariomyces fumago | 2-Chloro-4-nitrophenol | >50% | 24 |
| Curvularia sp. | 5-Fluoro-2-nitrophenol | >80% | 48 |
Source: Adapted from research on the mycodegradation of halogenated nitroaromatic compounds. mdpi.com This data is for illustrative purposes and does not represent this compound.
Photocatalytic Degradation
Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), and a light source to generate highly reactive radicals that can break down organic pollutants. nih.gov This technology has been effectively used for the degradation of various organic contaminants, including nitrophenols. nih.govnih.gov
The photocatalytic degradation of 4-nitrophenol has been studied extensively. nih.govnih.gov The process typically involves the generation of hydroxyl radicals, which attack the aromatic ring, leading to the formation of intermediates such as hydroquinone and benzoquinone, and ultimately to the mineralization of the compound to carbon dioxide and water. nih.gov The efficiency of photocatalytic degradation can be influenced by factors such as the initial concentration of the pollutant, pH, and the type of photocatalyst used. nih.govnih.gov
The table below shows the photocatalytic degradation efficiency of 4-nitrophenol using different TiO₂-based photocatalysts.
Table 3: Photocatalytic Degradation of 4-Nitrophenol
| Photocatalyst | Degradation Efficiency | Irradiation Time (minutes) |
| Anatase TiO₂ (A-TiO₂) | 65% | 420 |
| Carbon and Nitrogen co-doped TiO₂ (C, N-TiO₂) | 87% | 420 |
Source: Adapted from research on the photocatalytic degradation of 4-nitrophenol by C, N-TiO₂. nih.gov This data is for illustrative purposes and does not represent this compound.
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-3,6-difluoro-2-nitrophenol, and how can regioselectivity challenges be addressed?
- Methodological Answer : A Friedel-Crafts acylation or electrophilic aromatic substitution (EAS) strategy can be adapted for synthesizing halogenated nitrophenols. For example, bromination of a difluoro-nitrophenol precursor using N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators) may achieve regioselectivity . Alternatively, multi-step synthesis involving nitro group introduction via nitration of bromo-difluorophenol derivatives could be explored. Monitor reaction progress using HPLC (retention time analysis, as in ) to resolve intermediates .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques:
- HPLC : Compare retention times with standards (e.g., uses SQD-FA05 conditions with m/z 554 ).
- NMR : Analyze and NMR spectra to confirm substitution patterns. For crystallographic validation, use ORTEP-III () to resolve bond angles and torsional strain in single crystals .
- Elemental Analysis : Verify molecular formula (CHBrFNO) against calculated values.
Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (DMF, DMSO) and alcohols. Related compounds like ethyl 4-bromo-3,5-difluorobenzoate () show limited aqueous solubility, suggesting similar behavior for the phenol derivative .
- Stability : Conduct accelerated degradation studies (pH 3–9, 40–60°C) with UV-Vis monitoring. Nitrophenols are prone to photodegradation; store in amber vials under inert gas .
Advanced Research Questions
Q. How can this compound be utilized in designing photoactive materials or catalysts?
- Methodological Answer : The electron-withdrawing nitro and halogen groups enhance electron-deficient character, making it suitable for:
- Photocatalysts : Couple with transition metals (e.g., Ru or Ir complexes) for visible-light-driven reactions.
- Polymer Science : Incorporate into conjugated polymers via Suzuki-Miyaura cross-coupling ( references boronic acid derivatives for such reactions) .
- Characterization : Use cyclic voltammetry to assess redox potentials and DFT calculations to model electronic transitions.
Q. What strategies resolve contradictions in reported spectral data (e.g., NMR, IR) for halogenated nitrophenols?
- Methodological Answer :
- Cross-Validation : Compare data across multiple sources (e.g., NIST Chemistry WebBook in ) .
- Isotopic Labeling : Use deuterated solvents to eliminate peak splitting artifacts in NMR.
- Synchrotron IR : High-resolution IR can distinguish overlapping vibrational modes (e.g., NO vs. C-Br stretches).
Q. How does the steric and electronic interplay of bromo, fluoro, and nitro groups affect reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The nitro group deactivates the ring, while bromine acts as a leaving group. Fluorine’s ortho/para-directing nature influences regioselectivity in Pd-catalyzed couplings.
- Experimental Design : Perform Heck or Ullmann reactions with varying catalysts (e.g., Pd(PPh) or CuI) and monitor yields via LCMS (e.g., uses m/z 685 [M+H]+ for product identification) .
Q. What are the safety and handling protocols for this compound, given its structural analogs’ hazards?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
